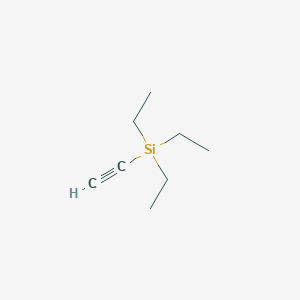

(Triethylsilyl)acetylene

Description

Significance of Alkynylsilanes in Modern Organic Synthesis

Alkynylsilanes are a class of organosilicon compounds that have become indispensable tools in contemporary organic synthesis. chemimpex.com Their utility stems from the unique interplay between the carbon-carbon triple bond (alkyne) and the silicon atom. The silyl (B83357) group, such as a triethylsilyl group, serves multiple functions: it acts as a removable protecting group for the terminal alkyne, enhances the stability of the molecule, and modulates the reactivity of the acetylenic proton and the triple bond itself. chemimpex.comorganic-chemistry.org This allows for selective transformations at other parts of a molecule without affecting the alkyne, which can be deprotected later for further reactions.

These compounds are valued as versatile building blocks for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comchemimpex.com A key application of alkynylsilanes is in carbon-carbon bond-forming reactions. For instance, silyl-protected alkynes like trimethylsilylacetylene (B32187) are widely used as acetylene (B1199291) equivalents in Sonogashira coupling reactions, a method that prevents undesirable further coupling reactions that can occur with acetylene gas itself. wikipedia.org The use of bulkier trialkylsilyl groups, such as triethylsilyl (TES) and triisopropylsilyl (TIPS), can offer greater stability and easier handling compared to the smaller trimethylsilyl (B98337) (TMS) group. organic-chemistry.org The ability of the silyl group to direct regioselectivity in reactions like cycloadditions further underscores the importance of these reagents in synthesizing complex target molecules with high precision. nih.gov

Historical Context of (Triethylsilyl)acetylene in Chemical Research

The exploration of alkynylsilanes began with simpler derivatives. A foundational moment in this field was the first reported synthesis of trimethylsilylacetylene in 1959. wikipedia.org This opened the door to the investigation of a wide array of silyl-protected acetylenes. The development of various silyl groups has been driven by the need to fine-tune the properties of the alkynylsilane reagent.

While the initial focus was on the trimethylsilyl group, researchers soon recognized the advantages of employing sterically bulkier trialkylsilyl groups. The triethylsilyl group, being larger than the trimethylsilyl group, offers enhanced stability, making this compound less volatile and easier to handle. chemimpex.comorganic-chemistry.org This has made it a preferred choice in many synthetic applications where the TMS analogue might be too reactive or difficult to manage. chemimpex.com Over the years, research has increasingly focused on harnessing the specific benefits of the triethylsilyl group in various cross-coupling and addition reactions. organic-chemistry.orgchemicalbook.com

Scope and Objectives of Research on this compound

Research concerning this compound is centered on leveraging its distinct characteristics as a bulky, stable, and reactive building block in organic synthesis. chemimpex.comorganic-chemistry.org The primary objectives are to develop efficient and streamlined synthetic pathways for a variety of valuable chemical structures.

Key areas of investigation include:

Cross-Coupling Reactions : A major focus is its application in the Cadiot-Chodkiewicz cross-coupling reaction with bromoalkynes to produce synthetically valuable unsymmetrical diynes. organic-chemistry.orgchemicalbook.com These diynes are important intermediates in the synthesis of natural products and conjugated materials. organic-chemistry.org

Dimerization and Cycloaddition : The rhodium-catalyzed dimerization of this compound has been reported as a method to form more complex structures. chemicalbook.comscientificlabs.com Furthermore, it is used in cycloaddition reactions with compounds like azides to regioselectively form heterocyclic products such as 1,2,3-triazoles. nih.govsemanticscholar.org

Synthesis of Advanced Materials : this compound serves as a precursor in the synthesis of functional materials. For example, it is used to create triethylsilylethynyl anthradithiophenes, which are investigated for their potential use in organic electronics. chemicalbook.comalfa-chemistry.com

Natural Product Synthesis : The compound is a valuable tool in the total synthesis of complex natural products, where the triethylsilyl group can be used to protect an alkyne during several synthetic steps before being removed under mild conditions. organic-chemistry.orgresearchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Synonyms | Ethynyltriethylsilane, Triethylethynylsilane | chemimpex.comchemicalbook.com |

| Molecular Formula | C₈H₁₆Si | chemimpex.comalfa-chemistry.comnih.gov |

| Molecular Weight | 140.30 g/mol | chemimpex.comalfa-chemistry.comnih.govsigmaaldrich.com |

| CAS Number | 1777-03-3 | chemimpex.comchemicalbook.comalfa-chemistry.comnih.gov |

| Appearance | Clear colorless liquid | chemimpex.comchemboat.com |

| Boiling Point | 136 °C | chemimpex.comchemicalbook.com |

| Density | 0.783 g/mL at 25 °C | chemimpex.comchemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.433 | chemimpex.comchemicalbook.comsigmaaldrich.com |

| InChIKey | FWSPXZXVNVQHIF-UHFFFAOYSA-N | alfa-chemistry.comnih.govsigmaaldrich.com |

| Canonical SMILES | CCSi(CC)C#C | alfa-chemistry.comsigmaaldrich.com |

Table 2: Spectroscopic Information for this compound

| Spectroscopic Data | Availability | References |

| ¹H NMR | Spectrum available | chemicalbook.com |

| ¹³C NMR | Spectrum available | chemicalbook.com |

| Infrared (IR) | Spectra (FTIR, ATR-IR) available | nih.gov |

| Mass Spectrometry (MS) | Data available | chemicalbook.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

triethyl(ethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Si/c1-5-9(6-2,7-3)8-4/h1H,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSPXZXVNVQHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348515 | |

| Record name | (Triethylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1777-03-3 | |

| Record name | (Triethylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Triethylsilyl)acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of Triethylsilyl Acetylene

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic chemistry, and (triethylsilyl)acetylene is a versatile participant in several of these processes. It serves as a reliable building block for the introduction of an ethynyl (B1212043) group, which can be further functionalized.

Sonogashira Cross-Coupling Reactions of this compound

The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis for creating sp-sp2 carbon-carbon bonds. mdpi.comresearchgate.net this compound is frequently employed in these reactions due to the protective nature of the triethylsilyl (TES) group, which prevents unwanted side reactions and allows for sequential couplings. wikipedia.org

The classic Sonogashira reaction utilizes a palladium catalyst, often in conjunction with a copper(I) co-catalyst. wikipedia.orgmdpi.com In these protocols, this compound couples with various aryl halides (iodides, bromides) and triflates. gelest.comnih.gov The reaction typically involves a palladium(0) complex, which undergoes oxidative addition with the aryl halide. Subsequent transmetalation with a copper acetylide (formed from this compound and the copper(I) salt) and reductive elimination yields the desired aryltriethylsilylacetylene. wikipedia.org The use of this compound has been shown to give higher yields in some cases compared to other terminal alkynes. gelest.com For instance, the reaction of this compound with o-nitrofluorobenzene proceeds with a considerably higher yield. gelest.com

| Catalyst System | Coupling Partner | Product | Yield | Reference |

| PdCl₂(PPh₃)₂/CuI | Aryl Halides/Triflates | Aryl(triethylsilyl)acetylenes | Good to Excellent | gelest.comnih.gov |

| Pd(OAc)₂/Xphos | Aryl Halides | Aryl(triethylsilyl)acetylenes | Good | organic-chemistry.org |

| FeCl₃/N,N'-dimethylethylenediamine | Aryl Halides | 1-Aryl-2-(triethylsilyl)acetylenes | 40-90% | nih.gov |

To circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. wikipedia.orgacs.orgnih.gov These methods often rely on specialized palladium catalysts and bases to facilitate the reaction. acs.orgnih.gov this compound has been successfully employed in these copper-free systems. gelest.comnih.gov For example, a protocol developed by the Beller group utilizes a sterically hindered phosphine (B1218219) ligand to enable the coupling of this compound with aryl chlorides without the need for copper. gelest.comnih.gov Another approach employs an air-stable palladium precatalyst, [DTBNpP] Pd(crotyl)Cl, which facilitates room-temperature, copper-free Sonogashira couplings with a broad substrate scope. acs.orgnih.gov

| Catalyst System | Base | Coupling Partner | Key Features | Reference |

| Pd catalyst with sterically hindered phosphine ligand | Not specified | Aryl Chlorides | Avoids copper co-catalyst | gelest.comnih.gov |

| [DTBNpP] Pd(crotyl)Cl | TMP | Aryl Bromides | Room temperature, air-stable precatalyst | acs.orgnih.gov |

| PdCl₂(dipyridyl)/TBAA | Pyrrolidine | Aryl Iodides/Bromides | Can be performed in water | wikipedia.org |

The Sonogashira coupling of this compound exhibits predictable regioselectivity. When coupling with di- or polyhalogenated arenes, the reaction typically occurs at the most reactive halide position. libretexts.org For instance, in a molecule containing both an iodo and a bromo substituent, the coupling will preferentially occur at the carbon-iodine bond. libretexts.org The reaction is compatible with a wide range of functional groups on the coupling partner, including esters, amides, and even acidic protons. gelest.comnih.gov The bulky triethylsilyl group on the alkyne can also play a role in directing the regioselectivity of subsequent reactions. nih.gov The scope of coupling partners includes aryl halides, vinyl halides, and even some heterocyclic halides. gelest.comnih.govlibretexts.org

Gold-Catalyzed Approaches

Cadiot-Chodkiewicz Cross-Coupling for Diyne Synthesis

The Cadiot-Chodkiewicz reaction is a powerful method for the synthesis of unsymmetrical diynes, involving the coupling of a terminal alkyne with a 1-haloalkyne, typically catalyzed by a copper(I) salt. organic-chemistry.orgnih.govalfa-chemistry.com this compound has proven to be an excellent substrate in these reactions. organic-chemistry.orgnih.govbiocompare.com The use of bulky trialkylsilyl groups like triethylsilyl is advantageous as they provide stability to the alkyne and facilitate handling. organic-chemistry.org Research has shown that this compound couples efficiently with various bromoalkynes, including both polar and nonpolar derivatives, to produce unsymmetrical diynes in good yields. organic-chemistry.org The resulting silyl-protected diynes are stable and can be readily deprotected under mild conditions, making them valuable synthetic intermediates. organic-chemistry.org

| Alkyne | Bromoalkyne | Catalyst System | Product | Yield | Reference |

| This compound | Various bromoalkynes | Cu(I) salt, n-butylamine | Unsymmetrical diynes | Good | organic-chemistry.orgnih.gov |

Efficacy with Bulky Trialkylsilyl Groups, including Triethylsilyl

Sila-Sonogashira and Related C-Si Bond Activation Reactions

The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While the standard Sonogashira reaction proceeds at the C-H bond of the alkyne, leaving the C-Si bond intact, modified conditions can activate the C-Si bond for a Sonogashira-type coupling. nih.gov This "sila-Sonogashira" reaction provides a direct route to silylated conjugated enynes and arylalkynes, bypassing a two-step deprotection/coupling sequence. nih.govgelest.com

Activation of the C-Si bond in alkynylsilanes can be achieved using various transition metal complexes. For instance, nickel complexes have been shown to catalytically functionalize biphenylene (B1199973) with trimethylsilyl-substituted alkynes, involving the cleavage of the C-Si bond. cmu.eduacs.org These reactions can lead to the formation of 9,10-disubstituted phenanthrenes. cmu.edu

In some cases, the sila-Sonogashira reaction can be performed with aryl iodides to give silylated conjugated enynes. nih.govgelest.com The reaction has also been extended to vinyl iodides and cyclic vinyl triflates, yielding 1,5-dien-3-ynes. nih.govgelest.com

Stille-Type Cross-Coupling Engagements of Silylated Alkynes

The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate. Alkynylsilanes can be utilized in Stille-type reactions after conversion to the corresponding alkynylstannane. nih.gov For example, (trimethylsilyl)acetylene can be deprotonated and reacted with tributyltin chloride to form 1-(tributylstannyl)-2-(trimethylsilyl)acetylene. nih.govgelest.com This stannylated alkyne can then participate in Stille cross-coupling reactions. nih.gov

A key feature of these reactions is the selective coupling at the C-Sn bond, leaving the C-Si bond intact. nih.govgelest.com This selectivity allows for the introduction of an ethynyl group onto highly substituted arenes. For instance, the Stille coupling of 1-(tributylstannyl)-2-(trimethylsilyl)acetylene with a bromoarene has been used as a critical step in the synthesis of complex natural products. nih.govgelest.com

Table 2: Examples of Stille-Type Cross-Coupling with Silylated Alkynes

| Reactants | Product | Yield | Reference |

|---|---|---|---|

| 1-(tributylstannyl)-2-(trimethylsilyl)acetylene and vinyl iodide 18 | bis(silyl)enyne 19 | 75% | nih.gov |

| 1-(tributylstannyl)-2-(trimethylsilyl)acetylene and bromoarene 25 | ethynylarene 26 | 91% | nih.govgelest.com |

Suzuki-Miyaura and Heck-Type Reactions Involving Alkynylsilanes

Alkynylsilanes can also be involved in Suzuki-Miyaura and Heck-type reactions, further expanding their synthetic utility. The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide catalyzed by a palladium complex. libretexts.org Alkynylsilanes can be incorporated into molecules that subsequently undergo Suzuki-Miyaura coupling. For example, a Suzuki-Miyaura cross-coupling followed by protiodesilylation has been used to synthesize phenyl-substituted anthradithiophenes. nih.govgelest.com

Heck-type reactions, which involve the coupling of an unsaturated halide with an alkene, can also be adapted for alkynylsilanes. nih.govresearchgate.net For instance, domino-Heck reactions of unsaturated N-acylamino-substituted tricyclic imides with (trimethylsilyl)acetylene have been reported to proceed with complete diastereoselectivity. researchgate.net Furthermore, a palladium-catalyzed intermolecular consecutive double Heck reaction between alkenes and alkynes, including bis(trimethylsilyl)acetylene (B126346), has been developed for the synthesis of substituted indenes. nih.govrsc.org

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound can participate in these reactions, leading to the formation of various heterocyclic systems.

[3+2] Cycloadditions for Heterocycle Formation

[3+2] cycloaddition reactions are a key method for synthesizing five-membered heterocycles. nih.gov In these reactions, a three-atom component (1,3-dipole) reacts with a two-atom component (dipolarophile). Alkynes, including silylated alkynes, can serve as the dipolarophile. mdpi.com

The reaction of alkynylsilanes with nitrile N-oxides is a well-established route to isoxazoles. mdpi.com Similarly, the "click" reaction, a copper-catalyzed [3+2] cycloaddition between an azide (B81097) and a terminal alkyne, is a highly efficient method for the synthesis of 1,2,3-triazoles. In a one-pot, three-step sequence, an arylacetylene, prepared in situ from (trimethylsilyl)acetylene via a Sonogashira reaction, can react with sodium azide and an alkyl bromide to yield a desilylated 1-alkyl-4-aryl-1,2,3-triazole. This process involves initial deprotection of the trimethylsilyl (B98337) group followed by the [3+2] cycloaddition.

Sydnones can also undergo [3+2] cycloaddition with alkynes to form pyrazoles. beilstein-journals.org These reactions can be performed thermally or with metal catalysis. beilstein-journals.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Silylacetylenes

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.gov In this reaction, the copper(I) catalyst activates the terminal alkyne for reaction with an azide. acs.org While (trimethylsilyl)acetylene often requires in situ deprotection to participate, the principle extends to other silylacetylenes. The reaction of silylacetylenes in CuAAC can proceed, sometimes involving a one-pot deprotection-cycloaddition sequence. d-nb.info The stability of the triethylsilyl group means that under certain conditions, it can remain intact throughout the coupling process, or it can be cleaved to generate the terminal alkyne required for the cycloaddition.

Microwave-Assisted 1,3-Dipolar Cycloadditions with this compound

Microwave irradiation has been shown to significantly accelerate the rate of 1,3-dipolar cycloadditions. chempap.orghelsinki.fi In the context of this compound, microwave-assisted reactions with azides provide a rapid route to triazole derivatives. For instance, the reaction of 9-azidoacridine (B1194597) with this compound under microwave irradiation in toluene (B28343) at 80°C for 60 minutes afforded the corresponding 1-(9-acridinyl)-4-(triethylsilyl)-1H-1,2,3-triazole as the sole product. chempap.org This highlights the regioselectivity imparted by the bulky silyl (B83357) group. In contrast, reactions with less sterically demanding unsymmetrical acetylenes often yield mixtures of regioisomers. chempap.org

| Reactants | Conditions | Product | Yield (%) | Reference |

| 9-Azidoacridine, this compound | Toluene, 80°C, 60 min, Microwave | 1-(9-Acridinyl)-4-(triethylsilyl)-1H-1,2,3-triazole | 65 | chempap.org |

Formation of Triazole Derivatives

The formation of triazoles from this compound and its derivatives is a key application. As mentioned, the CuAAC reaction is a primary method. acs.org The silyl group plays a crucial role in the regioselectivity of these cycloadditions. In thermal or copper-catalyzed reactions with azides, silylacetylenes like this compound typically yield 1,4-disubstituted triazoles, where the silyl group occupies the 4-position of the triazole ring. semanticscholar.org This regioselectivity is driven by steric and electronic factors. The resulting silylated triazoles can be valuable intermediates, as the silyl group can be subsequently removed or converted into other functionalities. Current time information in Bangalore, IN.

[4+2] Cycloadditions

This compound and its derivatives are effective dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The presence of the silyl group can influence the regioselectivity of the cycloaddition. nih.gov Silylacetylenes have been shown to provide excellent regiochemical control in cobalt-catalyzed Diels-Alder reactions with 1,3-dienes. nih.gov For example, the reaction of various (trialkylsilyl)acetylenes with 2-methylbuta-1,3-diene under cobalt catalysis showed that the choice of ligand on the cobalt catalyst could direct the reaction to favor either the meta or para regioisomer after aromatization. gelest.com While many studies focus on trimethylsilylacetylene (B32187), this compound behaves similarly, with the bulkier TES group sometimes enhancing selectivity. Current time information in Bangalore, IN.thieme-connect.com

| Diene | Dienophile | Catalyst/Conditions | Product(s) | Regioselectivity | Reference |

| 2-Methylbuta-1,3-diene | (Trialkylsilyl)acetylenes | CoBr₂(py-imin) / DDQ oxidation | meta-Silyltoluene | Favors meta isomer | nih.govgelest.com |

| 2-Methylbuta-1,3-diene | (Trialkylsilyl)acetylenes | CoBr₂(dppe) / DDQ oxidation | para-Silyltoluene | Favors para isomer | nih.govgelest.com |

Tricyclization to Aromatic Systems

The cyclotrimerization of alkynes is a powerful method for constructing aromatic rings, and silylacetylenes are valuable substrates in this transformation. Current time information in Bangalore, IN.gelest.com Silyl-protected arylacetylenes can react with other alkynes under acid or metal catalysis to produce polysubstituted aromatic compounds. Current time information in Bangalore, IN.chemspider.com In one example, silyl-protected arylacetylenes reacted with 2-(phenylethynyl)benzaldehyde (B1589314) under acid catalysis to form 2-aryl-3-silylnaphthalenes. Current time information in Bangalore, IN.gelest.com The stability of the silyl group is critical; while TMS-protected alkynes sometimes undergo protiodesilylation under the reaction conditions, the more robust TES group is more likely to remain, yielding the 3-silylnaphthalene product. Current time information in Bangalore, IN.gelest.com This silylated product can then be further functionalized, for instance, through ipso-iodination using ICl. Current time information in Bangalore, IN.gelest.com

Intramolecular Diels-Alder (IEDDA) Reactions and Related Cycloadditions

The Intramolecular Diels-Alder (IEDDA) reaction involves a molecule containing both a diene and a dienophile, which react to form a bicyclic system. Substrates derived from this compound can be designed to undergo such cyclizations. The silyl group on the dienophile can influence the stereochemical outcome of the reaction. cdnsciencepub.com In an inverse-electron-demand Diels-Alder reaction, an electron-rich dienophile reacts with an electron-poor diene. wikipedia.org While specific examples focusing solely on this compound in IEDDA are less common in readily available literature than those with other silylacetylenes, the principles are applicable. For example, silylated oxazoles have been shown to undergo intramolecular Diels-Alder/retro-Diels-Alder sequences with tethered alkyne functionalities to generate substituted furans. arkat-usa.org The stability of the silyl group can be crucial for the success of these tandem reactions.

Functionalization and Derivatization Reactions

This compound is not only a protected form of acetylene (B1199291) but also a substrate for various functionalization and derivatization reactions. The triethylsilyl group can be retained, removed, or transformed.

A primary derivatization is the removal of the TES group (protiodesilylation) to generate a terminal alkyne. This is typically achieved under mild conditions, such as with potassium carbonate in methanol (B129727) or with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) in THF, although more hindered silanes like TES may require slightly more forcing conditions than TMS. nih.govgelest.com

The C-Si bond itself can be a site of reaction. For example, the silyl group in silylnaphthalenes, formed via tricyclization, can be replaced with an iodine atom (iododesilylation), opening pathways for further cross-coupling reactions. Current time information in Bangalore, IN.gelest.com

Furthermore, this compound can be used in the synthesis of more complex molecules where the TES-alkyne moiety is incorporated and remains in the final structure. An example is its use in the synthesis of ynal 10 , a key intermediate for the synthesis of Beraprost, where the TES-acetylene is a starting material for a multi-step sequence. nih.gov It is also used to synthesize triethylsilylethynyl anthradithiophenes, which are materials of interest in electronics. chemicalbook.com

Protiodesilylation for Terminal Alkyne Generation

Protiodesilylation, also known as desilylation, is a fundamental reaction for silyl-protected alkynes, serving to cleave the carbon-silicon bond and regenerate the terminal alkyne. This transformation is critical because the trialkylsilyl group is often employed to protect the acidic terminal proton of an alkyne during other synthetic steps. nih.govgelest.com The ease of this deprotection step makes silyl groups, including triethylsilyl (TES), highly practical protecting groups. ccspublishing.org.cn

The reaction can be achieved under mild conditions, which is advantageous for substrates bearing sensitive functional groups. nih.gov Common methods involve the use of fluoride ion sources or basic conditions. Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) is a frequently used reagent for cleaving silicon-carbon bonds, including those in more sterically hindered silylalkynes. nih.govgelest.com For less hindered groups like trimethylsilyl (TMS), milder basic conditions such as potassium carbonate in methanol are often sufficient. nih.govgelest.com

The stability of the silyl group, and thus the conditions required for its removal, is influenced by the steric bulk of the alkyl substituents on the silicon atom. Generally, bulkier groups are more stable and require harsher conditions for removal. researchgate.net This differential stability allows for selective deprotection strategies in molecules containing multiple, distinct silyl-protected alkynes. For instance, a less bulky TMS group can be selectively removed in the presence of a bulkier triisopropylsilyl (TIPS) group. nih.govgelest.com The triethylsilyl group offers an intermediate level of stability compared to the more labile TMS group and the more robust TIPS or tert-butyldimethylsilyl (TBDMS) groups. researchgate.net

Silver nitrate (B79036) (AgNO₃) in aqueous acetone (B3395972) has also been reported as an effective catalyst for the protiodesilylation of silylalkynes, offering a chemoselective alternative that avoids the use of fluoride ions or strong bases. organic-chemistry.orgresearchgate.net This method has shown high efficiency and selectivity, particularly when other silyl ether protecting groups are present in the molecule. organic-chemistry.org

Table 1: Common Reagents for Protiodesilylation of Silylalkynes

| Reagent | Typical Conditions | Target Silyl Group | Reference |

| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Trimethylsilyl (TMS) | nih.govgelest.comresearchgate.net |

| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | TMS, TES, TIPS, TBDMS | nih.govgelest.com |

| Silver Nitrate (AgNO₃) | Acetone/Water | Trimethylsilyl (TMS) | organic-chemistry.orgresearchgate.net |

| Silver(I) Oxide (Ag₂O) | Water | Trimethylsilyl (TMS) | researchgate.net |

Hydroboration of the Alkyne Moiety

Hydroboration of the alkyne in this compound involves the addition of a boron-hydrogen bond across the carbon-carbon triple bond. This reaction is a powerful method for synthesizing vinylsilanes and, after subsequent oxidation, can lead to carbonyl compounds. The regioselectivity and stereoselectivity of the addition are key considerations. masterorganicchemistry.comlibretexts.org

Typically, the hydroboration of alkynes is a syn-addition, meaning the boron and hydrogen atoms add to the same face of the triple bond. masterorganicchemistry.com For terminal alkynes, the boron atom generally adds to the less substituted carbon (anti-Markovnikov addition). libretexts.org In the case of silylalkynes like this compound, the silyl group's electronic and steric properties direct the regioselectivity of the addition.

Ruthenium-catalyzed hydroboration of silylalkynes using pinacolborane (HBpin) has been shown to produce geminal vinylboronates with high efficiency and stereoselectivity. researchgate.netrsc.orgacs.org In a notable example, the [CpRu(MeCN)₃]PF₆ catalyst facilitates a geminal hydroboration, where both the hydrogen and the boryl group add to the same carbon atom of the alkyne. researchgate.netacs.org This process is proposed to proceed through a ruthenium carbene intermediate, followed by silyl migration. rsc.orgacs.org This represents a departure from the more common 1,2-addition (vicinal) hydroboration pathway. researchgate.net

Table 2: Outcomes of Hydroboration on Silylalkynes

| Catalyst/Reagent | Substrate Type | Product Type | Key Feature | Reference |

| [CpRu(MeCN)₃]PF₆ / HBpin | Silyl Alkynes | Silyl Vinyl Boronates | gem-(H,B) addition | researchgate.netacs.org |

| Uncatalyzed / BH₃ | Terminal Alkynes | Aldehydes (after oxidation) | Anti-Markovnikov addition | libretexts.org |

| Copper Catalyst / B₂pin₂ | Internal Alkynes | Vinylboronate Esters | High regioselectivity | researchgate.net |

Hydroalkynylation of Imines (A³-Coupling) with this compound

The A³-coupling is a three-component reaction involving an aldehyde, an amine, and an alkyne to produce propargylamines. csic.esmdpi.com this compound can serve as the alkyne component in this powerful carbon-carbon bond-forming reaction. The reaction is typically catalyzed by a transition metal, with copper and rhodium complexes being particularly effective. csic.esmdpi.comscholaris.ca

In this process, the aldehyde and amine first react to form an in situ imine or iminium ion, which is then attacked by a metal acetylide species generated from this compound. mdpi.com The use of a silylated alkyne is advantageous as it avoids side reactions associated with the acidic proton of a terminal alkyne and often improves handling and stability. gelest.com

For example, rhodium complexes have been used to catalyze the A³-coupling of various aldehydes and anilines with silylated acetylenes, including those with bulky triisopropylsilyl groups, to afford the corresponding propargylamines in good yields. csic.es Similarly, copper(I) salts like CuI are highly active catalysts, even at low loadings and under solvent-free conditions, leading to high turnover numbers and frequencies. scholaris.ca

After the coupling, the silyl group can be readily removed if the terminal alkyne functionality is desired for further transformations. nih.gov

Table 3: Catalysts for A³-Coupling Reactions with Alkynes

| Metal Catalyst | Alkyne Type | Key Feature | Reference |

| Copper(I) Iodide (CuI) | Phenylacetylene (B144264) | High TOF, solvent-free conditions | scholaris.ca |

| Rhodium(I) Complexes | Triisopropylsilylacetylene | Good yields with various aldehydes/anilines | csic.es |

| Copper(I) Bromide (CuBr) / Quinap | Various | Asymmetric synthesis | researchgate.net |

| Silver (Ag), Gold (Au) | Terminal Alkynes | Early examples of one-pot synthesis | mdpi.com |

Dimerization and Oligomerization Processes of this compound

Under certain catalytic conditions, this compound can undergo dimerization or oligomerization. These reactions involve the coupling of two or more alkyne molecules to form larger structures, such as enynes (a dimer) or more complex polymers.

This reactivity can be a desired outcome for the synthesis of conjugated systems, or an unwanted side reaction in other transformations. For instance, in reactions intended to functionalize the terminal C-H bond of an alkyne, oligomerization can be a significant competing pathway, particularly for non-silylated terminal alkynes. nih.govgelest.com The presence of the triethylsilyl group can mitigate this tendency by blocking one reactive site and sterically hindering intermolecular reactions. thieme-connect.com

However, specific catalysts can promote the dimerization of silylalkynes. For example, nickel-catalyzed three-component reactions involving an alkyne, another unsaturated molecule, and an organometallic reagent can sometimes lead to the formation of dimers if one component is used in excess or if a specific substrate is employed. When (triisopropylsilyl)acetylene (B1226034) was used as the sole alkyne reactant in one such nickel-catalyzed system, a bis(triisopropylsilyl)-1,5-enyne dimer was produced. gelest.com

Reactions at the Terminal Carbon of this compound

While the primary role of the triethylsilyl group is often to act as a protecting group for the terminal alkyne, the terminal C-H bond of this compound retains its acidic character and can be functionalized under specific conditions. thieme-connect.com

Deprotonation of the sp-hybridized C-H bond, typically with a strong base like an organolithium reagent (e.g., n-butyllithium), generates a lithium acetylide. This nucleophilic intermediate can then react with a variety of electrophiles to form a new carbon-carbon or carbon-heteroatom bond at the terminal position. This two-step sequence allows for the elaboration of the alkyne terminus while the other end remains protected by the silyl group. nih.gov

This compound has been used in such reactions, although its reactivity can be influenced by the steric and electronic nature of the TES group. In one study involving a co-catalyzed β-ethynylation of α,β-unsaturated ketones, this compound was noted to give a significantly lower yield (40%) compared to other silylacetylenes like (tert-butyldimethylsilyl)acetylene (B8983) and (triisopropylsilyl)acetylene. nih.govgelest.com This highlights that while the terminal C-H is reactive, the specific silyl group can have a substantial impact on the efficiency of the transformation. wiley.com

Aminomethylation of the terminal alkyne has also been demonstrated with this compound, providing the corresponding silylated propargyl amine in good yield, which could then be deprotected for further reactions. gelest.com

Metal-Catalyzed Carbon-Heteroatom Bond Formations

The carbon-carbon triple bond of this compound is susceptible to metal-catalyzed additions of molecules containing a heteroatom-hydrogen bond, such as hydrosilanes (H-Si) and hydrostannanes (H-Sn). These reactions, known as hydrosilylation and hydrostannylation, are atom-economical methods for creating new carbon-heteroatom bonds and accessing functionalized vinyl derivatives. uni-bayreuth.de

Hydrosilylation of an alkyne involves the addition of a Si-H bond across the C≡C triple bond. uni-bayreuth.de For internal silylalkynes like this compound, this reaction leads to the formation of vicinal disilylalkenes. The stereochemistry of the addition is a critical aspect, with many catalysts promoting a syn-addition, where the hydrogen and the new silyl group add to the same face of the alkyne, resulting in an (E)-alkene. uni-bayreuth.desciencesconf.org Cobalt complexes with pincer-type ligands have been developed for the highly selective syn-hydrosilylation of internal silylalkynes, affording (E)-vicinal disilylalkenes with excellent stereoselectivity. uni-bayreuth.desciencesconf.org

Ruthenium complexes have also been employed, and remarkably, the choice of ligand on the metal center (e.g., Cp vs. Cp*) can control the regio- and stereoselectivity of the hydrosilylation of silylalkynes, leading to either α-anti addition or β-syn addition products. pkusz.edu.cnnih.gov

Hydrostannylation, the addition of a Sn-H bond, can also be performed on silylalkynes. For example, (trimethylsilyl)acetylene can be deprotonated and reacted with tributyltin chloride to produce 1-(tributylstannyl)-2-(trimethylsilyl)acetylene, a versatile reagent for Stille cross-coupling reactions. nih.gov

Table 4: Metal-Catalyzed Additions to Silylalkynes

| Reaction | Catalyst System | Product Type | Selectivity | Reference |

| Hydrosilylation | Cobalt-PNP Pincer Complexes | (E)-vicinal disilylalkenes | syn-addition | uni-bayreuth.desciencesconf.org |

| Hydrosilylation | [Cp*Ru(MeCN)₃]⁺ | α-vinyldisilanes | α-anti addition | pkusz.edu.cnnih.gov |

| Hydrosilylation | [CpRu(MeCN)₃]⁺ | β-vinyldisilanes | β-syn addition | pkusz.edu.cnnih.gov |

| Stille Coupling | Pd(PPh₃)₄ | Substituted Silylacetylenes | C-Sn bond reactivity | nih.gov |

Role as a Protecting Group in Organic Synthesis

One of the most important applications of the triethylsilyl (TES) group is as a protecting group for terminal alkynes. ccspublishing.org.cnccspublishing.org.cn The acidic proton of a terminal alkyne (pKa ≈ 25) can interfere with a wide range of common organic reactions, particularly those involving strong bases or organometallic reagents like Grignard reagents. tandfonline.comcureffi.org By replacing this acidic proton with a sterically bulky and chemically robust trialkylsilyl group, the alkyne is rendered unreactive towards these reagents, allowing transformations to be carried out selectively at other sites in the molecule. thieme-connect.comtandfonline.com

The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and easy to remove when its protective function is no longer needed. ccspublishing.org.cn The TES group fits these criteria well. It is typically introduced by treating the terminal alkyne with a base (like n-butyllithium) to form an acetylide, which is then quenched with triethylsilyl chloride.

The stability of the silyl protecting group is directly related to the steric bulk of the substituents on the silicon atom. The order of stability generally follows: TMS < TES < TBDMS < TIPS < TBDPS. researchgate.net This hierarchy allows for orthogonal protection strategies, where one type of silyl group can be removed selectively in the presence of another. The TES group provides a moderate level of stability, making it more robust than the highly labile TMS group but easier to cleave than the very bulky TIPS or TBDPS groups. researchgate.netwiley.com

A key advantage of silyl-protected alkynes is their stability in many carbon-carbon bond-forming reactions. For instance, in the Sonogashira cross-coupling, a this compound can be coupled with an aryl or vinyl halide at its terminal C-H bond (after activation), with the C-Si bond remaining intact. thieme-connect.comnih.gov Subsequently, the TES group can be removed to reveal the terminal alkyne, which can then participate in a second, different coupling reaction. This sequential approach is a cornerstone of modern synthetic chemistry for building complex conjugated systems. nih.gov

Deprotection of the TES group is typically achieved using fluoride ion sources like TBAF or bases like potassium carbonate, as detailed in Section 3.3.1. nih.govgelest.com

Catalytic Systems and Mechanistic Investigations in Triethylsilyl Acetylene Chemistry

Palladium-Based Catalysis

Palladium catalysis, most notably the Sonogashira cross-coupling reaction, is a cornerstone of modern synthetic chemistry for forming sp²-sp carbon-carbon bonds. mdpi.com (Triethylsilyl)acetylene is frequently employed in these reactions, coupling with aryl or vinyl halides. fishersci.fr

The choice of ligand is critical in palladium-catalyzed Sonogashira reactions as it influences catalyst stability, activity, and substrate scope. While traditional catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are widely used, research has focused on developing more efficient and robust ligand systems. core.ac.ukmdpi.com

One area of development is in aminophosphine (B1255530) ligands. For instance, the P₃N ligand, (n-Bu₂N)₃P, has been shown to be a highly effective and inexpensive ligand for palladium-catalyzed Sonogashira couplings performed in water. rsc.org This system demonstrates high efficiency at low palladium loadings. A key application involved the coupling of this compound with an iodinated imidazo[1,2-b]pyridazine (B131497) derivative as a step in the synthesis of the tyrosine-kinase inhibitor, ponatinib. rsc.org The reaction proceeded smoothly, highlighting the utility of this ligand in complex molecule synthesis. rsc.org

Bulky, electron-rich phosphine (B1218219) ligands such as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) are also effective, particularly for challenging substrates like aryl chlorides. acs.org The optimization of reaction conditions often involves screening various ligands to find the most suitable one for a specific transformation. For example, in the coupling of methyl 3-chlorobenzoate (B1228886) with (triisopropylsilyl)acetylene (B1226034), ligands like PPh₃ and XantPhos were found to be ineffective, whereas tris(o-methylphenyl)phosphine provided the desired product in a 60% yield. acs.org

| Ligand | Substrates | Catalyst System | Key Findings | Reference |

|---|---|---|---|---|

| (n-Bu₂)₃P (P₃N ligand) | This compound + Iodinated imidazo[1,2-b]pyridazine | Pd(OAc)₂ (0.50 mol%), Ligand (2 mol%), Et₃N, in 2 wt% SDS/H₂O | Effective for late-stage functionalization in the synthesis of ponatinib; low Pd levels in the final product. | rsc.org |

| XPhos | Aryl bromides + Terminal alkynes | Oxime-derived palladacycle (0.1-1 mol% Pd), Pyrrolidine, SBDS in water | Shown to be highly effective for Sonogashira couplings of aryl bromides in aqueous media at room temperature. | |

| Tris(o-methylphenyl)phosphine | Methyl 3-chlorobenzoate + (Triisopropylsilyl)acetylene | Pd(OAc)₂, Cs₂CO₃, in o-xylene | Yielded 60% of the product where other common ligands like PPh₃ and XantPhos failed. | acs.org |

Both heterogeneous and homogeneous palladium catalysts are employed in reactions with this compound, each with distinct advantages and disadvantages.

Homogeneous catalysts , such as PdCl₂(PPh₃)₂ and Pd(OAc)₂, are soluble in the reaction medium, offering high activity and selectivity under mild conditions. mdpi.comcore.ac.uk Their well-defined active sites allow for fine-tuning through ligand modification. However, the major drawback is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination with residual palladium, a significant issue in pharmaceutical synthesis. acs.org

Heterogeneous catalysts offer a practical solution to the separation problem, as they can be easily removed by filtration and are often reusable. acs.orgmdpi.com Common examples include palladium supported on carbon (Pd/C) or on mesoporous silica (B1680970) like MCM-41. fishersci.frmdpi.com A nanosized MCM-41 anchored palladium bipyridyl complex has been reported as a highly efficient and recyclable catalyst for the Sonogashira coupling of aryl halides with terminal alkynes, achieving high yields with low palladium loadings (down to 0.01 mol%). mdpi.com More recently, single-atom catalysts (SACs), where individual palladium atoms are dispersed on a support, have emerged. acs.org These catalysts combine the high atom efficiency of homogeneous systems with the recyclability of heterogeneous ones. A palladium SAC (Pd₁@NC) demonstrated performance comparable to homogeneous benchmarks in Sonogashira couplings, and its stability allowed for multiple reuses. acs.org

| Catalyst Type | Example Catalyst | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Homogeneous | PdCl₂(PPh₃)₂, Pd(OAc)₂ | High activity, high selectivity, mild conditions, well-defined active sites. | Difficult to separate from product, potential for metal contamination. | mdpi.comcore.ac.uk |

| Heterogeneous | Pd/C, Pd on MCM-41 | Easy separation and recovery, reusability, lower product contamination. | Often lower activity, may require harsher conditions, potential for metal leaching. | fishersci.frmdpi.com |

| Heterogeneous (Single-Atom) | Pd₁@NC | High atom efficiency, combines advantages of homogeneous and heterogeneous systems, recyclable. | Synthesis can be complex, may exhibit different reactivity patterns than homogeneous catalysts. | acs.org |

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle : The cycle begins with the oxidative addition of the aryl or vinyl halide (R-X) to a Pd(0) species, forming a Pd(II) intermediate. wikipedia.org

Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base to form a copper(I) acetylide. wikipedia.org

Transmetalation : The copper acetylide then transfers the acetylenic group to the Pd(II) complex. This step regenerates the copper(I) catalyst. wikipedia.org

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product (the substituted alkyne) and regenerates the active Pd(0) catalyst, which can re-enter the catalytic cycle. wikipedia.org

In copper-free Sonogashira variants, the base is believed to facilitate the formation of a palladium-acetylide complex directly, which then participates in the catalytic cycle. wikipedia.org The mechanism can be more complex, and in some cases, unexpected reaction pathways can occur. For instance, studies have shown that under certain Sonogashira conditions, multiple insertions of the acetylene (B1199291) can occur, leading to products other than the simple cross-coupled alkyne. rsc.orgresearchgate.net A proposed mechanism for the formation of an unexpected enyne product from 9-bromoanthracene (B49045) and ethynyltrimethylsilane involves the migratory insertion of the alkyne into the bromo(anthracenyl)palladium(II) intermediate before the final coupling step. researchgate.net

Heterogeneous vs. Homogeneous Catalysis Approaches

Copper-Based Catalysis

Copper catalysts are not only used as co-catalysts in Sonogashira reactions but also serve as primary catalysts for other transformations of this compound and related alkynes. researchgate.netnih.govrsc.org

One significant application is in the three-component "A³ coupling" (Aldehyde-Alkyne-Amine) to synthesize propargylamines. researchgate.net While many systems exist, copper remains a popular catalyst for these reactions. researchgate.net For example, a copper-supported amine-functionalized Fe₃O₄ nanocatalyst has been developed for A³ coupling reactions, demonstrating excellent yields. researchgate.net

Copper catalysis is also effective for cross-dehydrogenative coupling (CDC) reactions. A method has been developed for the aerobic oxidative CDC reaction between secondary amides and terminal alkynes, including silyl-substituted acetylenes, to produce ynamides. rsc.org This reaction proceeds at room temperature using a Cu(OTf)₂ catalyst with 1-methylbenzimidazole (B167850) as a ligand. rsc.org

Furthermore, copper catalysts can facilitate reactions involving diazo compounds. A three-component reaction of (triisopropylsilyl)acetylene with ethyl diazoacetate and various aldehydes, catalyzed by copper, provides an efficient route to α-alkynyl-α,β-unsaturated esters. nih.gov The proposed mechanism involves the formation of an alkynoate copper intermediate followed by a nucleophilic aldol (B89426) addition and subsequent elimination. nih.gov

| Reaction Type | Alkyne Substrate | Catalyst/Reagents | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Cross-Dehydrogenative Coupling (CDC) | Silyl (B83357) monosubstituted acetylenes | Cu(OTf)₂, 1-methylbenzimidazole, O₂ | Ynamides | Efficient synthesis at room temperature with moderate to good yields (57–93%). | rsc.org |

| Three-Component Coupling | (Triisopropylsilyl)acetylene, Ethyl diazoacetate, Aldehydes | Copper(I) | α-Alkynyl-α,β-unsaturated esters | Forms a single (E)-stereoisomer in good to excellent yields. | nih.gov |

| Radical Difluoroalkylation | Arylacetylenes | Copper catalyst, Bromodifluoroamides | α-Alkynyl-α,α-difluoroacetamides | Exhibits good functional group tolerance with a proposed free-radical pathway. | researchgate.net |

Rhodium-Based Catalysis

Rhodium catalysts offer unique reactivity for certain transformations involving alkynes, particularly in the synthesis of propargylamines.

While copper and gold catalysts are common for A³ couplings, rhodium catalysts have been developed as efficient alternatives, especially for reactions involving less reactive imines derived from aliphatic aldehydes. Research has shown that the rhodium-N-heterocyclic carbene (NHC) complex, [{Rh(μ-Cl)(H)₂(IPr)}₂] (where IPr = 1,3-bis-(2,6-diisopropylphenyl)imidazole-2-ylidene), is a highly effective pre-catalyst for the three-component reaction between primary arylamines, aliphatic aldehydes, and (triisopropylsilyl)acetylene. researchgate.netcsic.es

This catalytic system operates under relatively mild conditions (80 °C) and provides a range of novel propargylamines in good to excellent yields (up to 98%). csic.es Mechanistic studies suggest that the reaction proceeds via the hydroalkynylation of an in situ-formed imine. The investigation identified several rhodium complexes, such as [RhCl(CO)IPr(MesNH₂)], as being involved in the catalytic cycle, while others, like [RhCl(CO)₂IPr], showed very low activity. researchgate.netcsic.es

| Catalyst | Reactants | Yield | Conditions | Reference |

|---|---|---|---|---|

| [{Rh(μ-Cl)(H)₂(IPr)}₂] (5 mol%) | Isobutyraldehyde, Aniline, (Triisopropylsilyl)acetylene | 98% | C₆D₆, 80 °C | csic.es |

| [{Rh(μ-Cl)(H)₂(IPr)}₂] (5 mol%) | n-Butyraldehyde, Aniline, (Triisopropylsilyl)acetylene | 95% | C₆D₆, 80 °C | csic.es |

| [{Rh(μ-Cl)(H)₂(IPr)}₂] (5 mol%) | Benzylacetaldehyde, Aniline, (Triisopropylsilyl)acetylene | 74% | C₆D₆, 80 °C | csic.es |

Catalyst Development for Propargylamine (B41283) Synthesis

Iridium-Based Catalysis

Iridium catalysts have proven effective in various transformations involving silylated acetylenes. For instance, iridium carbonyl complexes can catalyze the direct silylation of terminal acetylenes. thieme-connect.com In a notable application, iridium-catalyzed C-H borylation of arenes, followed by a one-pot Sonogashira cross-coupling with alkynes like (trimethylsilyl)acetylene, provides access to borylated aryl alkynes. This two-step, one-pot sequence is advantageous because direct borylation of aryl alkynes can be problematic due to the reactivity of the alkyne itself under the borylation conditions.

Mechanistic investigations into iridium-catalyzed reactions have pointed to the formation of key intermediates. For example, in the enantioselective propargylic C(sp³)–H silylation of alkynes, a proposed catalytic cycle involves the electrophilic addition of a silyl triflate reagent to the iridium center, followed by the deprotonation of a dicationic iridium-alkyne complex. researchgate.net

Ruthenium-Based Catalysis

Ruthenium catalysts are versatile and have been employed in a range of reactions with this compound and related silylalkynes. A prominent example is the trans-hydroalkynylation of internal alkynes catalyzed by [Cp*RuCl]₄, which selectively produces 1,3-enynes. nih.govacs.org This transformation is significant as it provides access to stereodefined tetrasubstituted alkenes. nih.govacs.org The mechanism is believed to involve the formation of heteroleptic complexes containing both alkyne partners, which favors the desired cross-coupling over homodimerization. nih.govresearchgate.net

Ruthenium catalysts are also used in other transformations. For example, a ruthenium-catalyzed coupling of aromatic aldehydes with terminal alkynes can produce olefins. acs.org While initial mechanistic hypotheses suggested a decarbonylative addition mechanism, further studies have also considered pathways involving ruthenium-vinylidene species. acs.org Additionally, ruthenium carbene complexes have been utilized in the metathesis of dienynes, although acetylenes with heteroatomic substituents like a silyl group often fail to undergo this specific reaction. caltech.edu

The table below summarizes selected ruthenium-catalyzed reactions involving silylacetylenes.

| Catalyst System | Reactants | Product Type | Key Feature |

| [Cp*RuCl]₄ | (Triisopropylsilyl)acetylene, Internal Alkyne | 1,3-Enyne | trans-Hydroalkynylation |

| Ru(II) complex | Aromatic Aldehyde, Terminal Alkyne | Olefin | Atom-economical C=C bond formation |

| Cl₂(PCy₃)₂Ru=CHPh | Dienyne with silyl substituent | No metathesis | Substrate limitation |

Other Transition Metal Catalysts (e.g., Iron, Gold, Indium)

Besides iridium and ruthenium, other transition metals like iron, gold, and indium have been utilized to catalyze reactions of this compound and its analogs.

Iron-catalyzed reactions are gaining attention due to the low cost and low toxicity of iron. researchgate.net For instance, an iron-catalyzed Sonogashira reaction of aryl chlorides with this compound has been developed. nih.gov Furthermore, iron catalysts can be used in subsequent transformations of products derived from silylalkyne reactions, such as the borylation of chloroenynes. nih.govacs.org Iron-catalyzed hydrosilylation is another important application, providing an economical and sustainable method for reduction reactions. researchgate.net

Gold-catalyzed reactions often involve the activation of alkynes. Gold nanoparticles have been used to catalyze the three-component coupling of an alkyne, an aldehyde, and an amine (A³ coupling) to produce propargylamines. nih.gov The proposed mechanism involves the activation of the alkyne by the gold nanoparticle to form a gold-alkynyl species. nih.gov Dual catalysis systems combining gold with other metals like iron or palladium have also been explored, leveraging the unique reactivity of organogold intermediates. researchgate.net

Indium-catalyzed reactions have also been reported. For example, InCl₃ can catalyze the conjugate addition of (trimethylsilyl)acetylene derivatives to acrylate (B77674) derivatives. nih.gov In another application, the indium-catalyzed cyclization of 2-ethynylanilines bearing a trimethylsilyl (B98337) group on the alkyne resulted in the formation of polysubstituted quinolines through intermolecular dimerization, in contrast to substrates with alkyl or aryl groups which yielded indoles. organic-chemistry.org

The following table highlights some of these catalytic applications.

| Metal Catalyst | Reactant(s) | Product Type | Reference |

| FeCl₃ | This compound, Aryl Chloride | 1-Aryl-2-(triethylsilyl)acetylene | nih.gov |

| Gold Nanoparticles | (Trimethylsilyl)acetylene, Aldehyde, Amine | Propargylamine | nih.gov |

| Indium Halide | 2-Ethynylaniline with TMS group | Polysubstituted Quinoline | organic-chemistry.org |

Computational Studies in Reaction Mechanisms

Computational methods have become indispensable tools for elucidating the complex mechanisms of reactions involving this compound and related compounds.

Density Functional Theory (DFT) calculations are widely used to investigate reaction pathways, transition state structures, and the energetics of catalytic cycles. researchgate.netnih.gov For example, DFT studies have been employed to understand the mechanism of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), modeling the reaction with different ligands and substrates. researchgate.net These calculations can predict product stability and the influence of solvents. researchgate.net

In the context of palladium-catalyzed disilylation of alkynes, DFT calculations have helped to elucidate a mechanism involving oxidative addition, insertion, and reductive elimination steps. researchgate.net Similarly, the mechanism of thermal cyclotrimerizations of haloacetylenes has been investigated using DFT, revealing stepwise pathways involving diradical intermediates and explaining observed regioselectivities. pku.edu.cn DFT has also been used to study the bonding in metallocene complexes of silylacetylenes, with calculated structural parameters showing excellent agreement with experimental X-ray data. d-nb.info

Frontier Molecular Orbital (FMO) theory provides qualitative insights into the reactivity and selectivity of chemical reactions by considering the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. mdpi.commsuniv.ac.in

FMO analysis has been applied to explain the regiochemistry of 1,3-dipolar cycloadditions, such as the reaction of azides with (trimethylsilyl)acetylene to form 1,2,3-triazoles. semanticscholar.org The theory helps to predict which of the possible regioisomers will be favored by considering the orbital energies and coefficients. semanticscholar.org In the thermal cyclotrimerization of haloacetylenes, FMO theory helps to rationalize why the formation of a new carbon-carbon bond between specific carbon centers is energetically favored. pku.edu.cn The smaller the HOMO-LUMO energy gap, the more facile the reaction is predicted to be. pku.edu.cn While powerful for understanding the initial stages of a reaction, FMO theory is less suited for complex, multistep processes where full transition state analysis via methods like DFT is more appropriate. mdpi.com

Information regarding Kinetic Isotope Effect (KIE) studies on this compound is not available in published scientific literature.

Despite a comprehensive search of scientific databases and academic journals, no specific research articles, data tables, or detailed findings concerning Kinetic Isotope Effect (KIE) studies on the chemical compound this compound could be located.

Kinetic isotope effect studies are a valuable tool in mechanistic chemistry, used to determine reaction mechanisms and the nature of transition states by examining the rate change when an atom in a reactant is replaced by one of its heavier isotopes. Such studies have been conducted on related compounds, including other silylacetylenes like bis(trimethylsilyl)acetylene (B126346) and on reactions involving silanes such as triethylsilane. rsc.orgscribd.com However, specific data for this compound itself does not appear to be available in the public domain.

Therefore, it is not possible to provide an article with detailed research findings or data tables on this specific topic as requested.

Applications of Triethylsilyl Acetylene in Advanced Synthesis and Materials Science

Applications in Complex Organic Synthesis

The unique properties of (triethylsilyl)acetylene render it highly useful in the construction of complex molecular architectures.

Total Synthesis of Natural Products (e.g., Polyynes, Lactonamycins, Beraprost Intermediates)

This compound has proven instrumental in the total synthesis of various natural products.

Polyynes: These compounds, characterized by multiple conjugated acetylene (B1199291) units, are a significant class of natural products with diverse biological activities. academie-sciences.fr The synthesis of polyynes often involves the coupling of smaller acetylenic fragments. academie-sciences.frwikipedia.org For instance, a convergent approach to (E)-15,16-dihydrominquartynoic acid involved the use of a triethylsilyl-protected diyne intermediate. academie-sciences.fr The triethylsilyl group serves as a protecting group, allowing for selective reactions at other parts of the molecule before its removal to reveal the terminal alkyne for subsequent coupling reactions. academie-sciences.fracademie-sciences.fr

Lactonamycins: In synthetic approaches toward lactonamycins, a class of highly oxygenated polyketide antibiotics, the introduction of an ethynyl (B1212043) group is a critical step. researchgate.netnih.gov While some syntheses have utilized (trimethylsilyl)acetylene for this purpose, the principles of silyl-protected acetylene chemistry are directly applicable. nih.govgelest.comgelest.com The silyl (B83357) group facilitates the coupling reaction and is subsequently removed to allow for further transformations. nih.gov

Beraprost Intermediates: Beraprost is a potent antiplatelet agent, and its synthesis requires the construction of a complex molecular framework. nih.govacs.orggoogle.com In a modular and stereoselective total synthesis of beraprost, a key lower ω-sidechain was prepared from a ynal that was synthesized on a decagram scale from this compound. nih.govacs.org This highlights the utility of this compound in providing essential building blocks for the synthesis of pharmacologically important molecules. researchgate.net

Synthesis of Pharmaceutical Intermediates and Drug Candidates

This compound is a valuable reagent in the synthesis of pharmaceutical intermediates and potential drug candidates. chemimpex.comzmsilane.comcoresyn.com The introduction of an ethynyl group can significantly alter the biological activity and pharmacokinetic properties of a molecule. chemimpex.com The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a common method for this transformation, and this compound is an excellent substrate for this reaction. nih.govdakenchem.com For example, the reaction of this compound with 1-fluoro-2-nitrobenzene (B31998) has been shown to produce 1-(2-nitrophenyl)-2-(triethylsilyl)acetylene in high yield. nih.gov

Preparation of Fine Chemicals

The versatility of this compound extends to the preparation of a wide range of fine chemicals. coresyn.comgfschemicals.comorgsyn.org It serves as a precursor for the synthesis of unsymmetrical diynes through Cadiot-Chodkiewicz cross-coupling reactions with bromoalkynes. alfa-chemistry.com Furthermore, it can undergo rhodium-catalyzed dimerization, providing another avenue for the construction of more complex molecules. alfa-chemistry.com Its utility in creating diverse chemical structures makes it an essential tool in both academic and industrial research for the production of specialty organic compounds. chemimpex.comgfschemicals.com

Role in Materials Science and Polymer Chemistry

This compound and its derivatives play a significant role in the development of novel materials with unique properties.

Synthesis of Silicon-Containing Polymers and Advanced Materials

This compound is a monomer used in the synthesis of silicon-containing polymers. chemimpex.comcymitquimica.com These polymers are of interest due to their potential applications in electronics and coatings, owing to their thermal stability and flexibility. chemimpex.comresearchgate.net The incorporation of silicon into the polymer backbone can impart desirable properties such as high gas permeability. acs.org For instance, polymers derived from silicon-containing diphenylacetylenes have shown high oxygen permeability coefficients. acs.org The polymerization of silyl-containing acetylenes can be achieved using various transition metal catalysts. scispace.com

Development of Nanostructures and Electronic Materials

The acetylenic moiety in this compound is a key component in the construction of nanostructures and electronic materials. chemimpex.com Silyl-protected acetylenes are used in the synthesis of molecules like triethylsilylethynyl anthradithiophenes, which are important for the development of advanced materials. alfa-chemistry.comsigmaaldrich.com Furthermore, polyacetylene-based materials, which can be synthesized from monomers like this compound derivatives, are being investigated for their use in electronic devices such as light-emitting diodes. acs.orgacs.orgmdpi.com The silyl groups can also influence the solubility and processing of these materials. acs.org

Functionalization of Aromatic Systems (e.g., Triethylsilylethynyl Anthradithiophenes)

This compound is a key reagent for introducing the triethylsilylethynyl group onto aromatic backbones, a strategy widely employed to modify the properties of organic semiconducting materials. A prominent example is the functionalization of anthradithiophenes, creating a class of materials with significant potential for organic electronics. The bulky triethylsilyl group imparts crucial characteristics to the parent aromatic system, primarily enhancing solubility and influencing the solid-state packing, which are critical factors for device performance. researchgate.netrsc.org

The synthesis of triethylsilylethynyl anthradithiophenes is often achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling. tandfonline.comdakenam.com For instance, ((2,8-dibromoanthra[2,3-b:6,7-b']dithiophene-5,11-diyl)bis(ethyne-2,1-diyl))bis(triethylsilane) can be reacted with other aromatic moieties via Suzuki coupling to create more extended conjugated systems. tandfonline.com This synthetic flexibility allows for the fine-tuning of the electronic and physical properties of the final material.

The introduction of the triethylsilylethynyl group has a profound impact on the material's properties. The bulky nature of the triethylsilyl group helps to prevent excessive π-stacking, thereby improving the solubility of these otherwise rigid and planar molecules in common organic solvents. researchgate.net This enhanced solubility is advantageous for solution-based processing techniques like spin-coating, which are desirable for fabricating large-area and low-cost electronic devices. researchgate.net

Furthermore, the silyl group influences the molecular arrangement in the solid state, which directly affects charge transport. rsc.org Studies on various functionalized anthradithiophenes have shown that even subtle changes to the substituents can significantly alter crystal packing and, consequently, the field-effect mobility in organic thin-film transistors (OTFTs). rsc.orguky.edu For example, naphthalene (B1677914) end-capped triethylsilylethynyl anthradithiophene has been synthesized and shown to exhibit p-channel transport behavior with notable hole mobility in OTFTs. researchgate.net Research has demonstrated that a delicate balance between thin-film morphology and crystal packing is necessary for optimal device performance. uky.edu

The electronic properties are also modulated by this functionalization. The absorption spectra of these materials, such as triethylsilylethynyl anthradithiophene with bithiophene end-groups (TESADT-TT), show characteristic peaks that are red-shifted in the film state compared to the solution state, indicating extended conjugation and enhanced intermolecular interactions. tandfonline.com

Table 1: Properties of Functionalized Triethylsilylethynyl Anthradithiophene Derivatives

| Compound Name | Synthesis Method | Key Property | Application | Hole Mobility (cm²/Vs) | Ref |

|---|---|---|---|---|---|

| Naphthalene end-capped triethylsilylethynyl anthradithiophene | Suzuki Coupling | Good solubility due to bulky triethylsilylethynyl groups. | p-channel OTFTs | 4 × 10⁻⁴ | researchgate.net |

| ((2,8-Di([2,2'-bithiophen]-5-yl)-11-((diethyl(methyl)silyl)ethynyl)anthra[2,3-b:6,7-b']dithiophen-5-yl)ethynyl)triethylsilane (TESADT-TT) | Suzuki Coupling | Absorption maxima red-shifted in film state, indicating extended conjugation. | p-channel OTFTs | 5 × 10⁻⁵ | tandfonline.comresearchgate.net |

| 2,8-diethyl-5,12-bis(triethylsilylethynyl) anthradithiophene | Not specified | Large crystalline phase segregation from fullerene derivative matrix. | Organic Photovoltaic Cells | Not specified for OTFT | uky.edu |

| 2,8-difluoro-5,12-bis(triethylsilylethynyl) anthradithiophene | Not specified | High uniform thin film morphology due to contact induced crystallinity. | High-performance OTFTs | > 1 | uky.edu |

Formation of Polyynes with Enhanced Stability

Polyynes are one-dimensional chains of sp-hybridized carbon atoms with alternating single and triple bonds. researchgate.net While they possess fascinating electronic and structural properties, their application has been historically limited by their inherent instability; long polyyne chains are highly reactive and prone to decomposition via cross-linking. researchgate.netcdnsciencepub.com A critical strategy to overcome this limitation is the introduction of bulky end-capping groups that provide kinetic stabilization. researchgate.net

This compound provides the triethylsilyl group, which serves as an effective and sterically demanding end-cap for polyyne chains. researchgate.net This approach is based on the principle of sterically shielding the reactive polyyne framework from intermolecular interactions. cdnsciencepub.com The bulky three-dimensional structure of the triethylsilyl group acts as a physical barrier, increasing the distance between individual polyyne chains and preventing the close contact required for cross-linking reactions. researchgate.net This steric protection is a well-established method for stabilizing longer oligoynes that would otherwise be inaccessible. cdnsciencepub.com

The effectiveness of silyl groups as stabilizing end-caps has been systematically studied, with various trialkylsilyl groups of different sizes being explored. While larger groups like triisopropylsilyl (TIPS) are often used, the triethylsilyl (TES) group also provides a significant degree of stabilization. researchgate.netnih.gov The choice of the silyl group can be crucial, as it affects not only the stability of the final polyyne but also the synthetic accessibility and the potential for selective deprotection if further reactions are desired at the chain terminus. nih.gov The use of silyl groups like trimethylsilyl (B98337) also offers the advantage of being a removable protecting group, allowing for the in-situ generation of a terminal alkyne for subsequent coupling reactions to extend the chain. cdnsciencepub.com

However, it is recognized that the stabilizing effect of any end-group is expected to diminish as the polyyne chain becomes progressively longer. nih.gov For achieving exceptionally long and stable carbyne-like structures, alternative strategies such as encapsulating the polyyne chain within a macrocycle to form a polyrotaxane have been developed, which can offer enhanced stability regardless of chain length. nih.gov Nonetheless, for the synthesis and isolation of moderately long polyynes, end-capping with bulky groups like triethylsilyl remains a fundamental and powerful strategy. researchgate.net

Table 2: Role of End-capping Groups in Polyyne Stabilization

| End-capping Group | Stabilization Mechanism | Key Features | Compound Examples | Ref |

|---|---|---|---|---|

| Triethylsilyl | Steric Hindrance | Provides steric bulk to prevent cross-linking between polyyne chains. | TES-end-capped polyynes | researchgate.net |

| Triisopropylsilyl (TIPS) | Steric Hindrance | A commonly used bulky group for kinetic stabilization; removable. | TIPS-end-capped polyynes | cdnsciencepub.com |

| Tris(3,5-di-t-butylphenyl)methyl | Steric Hindrance | Extremely bulky group enabling the synthesis of very long polyynes (up to C₄₄). | Tr*-end-capped polyynes | researchgate.netcdnsciencepub.com |

| Adamantyl | Steric Hindrance | Carbon-based bulky group used to circumvent Si-C bond lability in longer polyynes. | Ad-end-capped polyynes | cdnsciencepub.com |

| Polyrotaxane formation | Supramolecular Encapsulation | Macrocycle threaded onto the polyyne chain provides physical insulation. | Polyyne researchgate.netrotaxanes | nih.gov |

Challenges and Future Directions in Triethylsilyl Acetylene Research

Development of More Sustainable and Greener Synthetic Protocols

A primary challenge in contemporary chemistry is the development of environmentally benign and sustainable synthetic methods. mdpi.com Traditional syntheses of silylacetylenes often rely on stoichiometric organometallic reagents and harsh conditions, which are less desirable from a green chemistry perspective. wiley.com Future research is intensely focused on creating greener alternatives.

Key areas of development include:

Transition-Metal-Free Catalysis : The development of metal-free catalytic systems for C-H silylation of terminal alkynes presents a more sustainable and environmentally friendly approach. dntb.gov.ua Base-catalyzed additions, for instance using potassium bis(trimethylsilyl)amide (KHMDS), offer an efficient, transition-metal-free route to functionalized molecules. rsc.org

Alternative Acetylene (B1199291) Sources : Utilizing stable, inexpensive, and safer sources of acetylene, such as calcium carbide (CaC2), is a significant advancement. researchgate.netmdpi.com This approach avoids the handling of gaseous acetylene and aligns with the principles of green chemistry. researchgate.netresearchgate.net

Energy-Efficient Methods : The application of techniques like sonochemistry (ultrasound) and microwave irradiation can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.comnih.gov

Atom Economy : Designing reactions with high atom economy, such as direct dehydrogenative cross-coupling of terminal alkynes and hydrosilanes, minimizes waste by maximizing the incorporation of starting materials into the final product. nih.gov

Table 1: Comparison of Synthetic Protocols for Silylacetylenes

| Feature | Traditional Methods | Greener Future Protocols |

|---|---|---|

| Reagents | Stoichiometric organolithium/organomagnesium reagents | Catalytic systems, use of safer reagents like CaC2 wiley.comresearchgate.net |

| Catalysts | Often precious metals (e.g., Palladium) | Earth-abundant metals, metal-free catalysts dntb.gov.uaresearchgate.net |

| Solvents | Often volatile organic compounds | Greener solvents, solvent-free conditions nih.govresearchgate.net |

| Energy Input | Conventional heating, often for long durations | Ultrasound, microwave irradiation for enhanced efficiency mdpi.comnih.gov |

| Byproducts | Significant salt and metal waste | Minimal waste, often generating simple molecules like H2 nih.gov |

Exploration of Novel Catalytic Systems

Catalysis is at the heart of modern organic synthesis, and the discovery of novel catalytic systems for reactions involving (Triethylsilyl)acetylene is a major research frontier. The goal is to move beyond expensive and rare precious metals towards more abundant and cost-effective alternatives.

Future research directions in catalysis include:

Earth-Abundant Metal Catalysts : There is a considerable effort to develop catalysts based on first-row transition metals like iron, cobalt, nickel, and copper. researchgate.net For example, an FeCl3/N,N′-dimethylethylenediamine system has been used for synthesizing 1-aryl-2-(triethylsilyl)acetylenes. nih.gov Cobalt and nickel complexes are also showing great potential for various C-H functionalization and coupling reactions. researchgate.netresearchgate.net

Advanced Metallocene Catalysts : Group 4 metallocene complexes, such as those of titanium and zirconium incorporating bis(trimethylsilyl)acetylene (B126346), serve as excellent sources for generating highly reactive catalytic species for use in various synthetic and catalytic reactions. researchgate.netresearchgate.net

Copper-Free Coupling Reactions : While the Sonogashira coupling is a cornerstone reaction, developing copper-free protocols is a significant goal to avoid issues associated with copper catalysis. nih.gov

Ligand Development : The design of new ligands is crucial for modulating the reactivity and selectivity of metal catalysts. Sterically hindered ligands, for instance, have enabled copper-free Sonogashira reactions with less reactive aryl chlorides. nih.gov

Table 2: Emerging Catalytic Systems in this compound Chemistry

| Catalyst Type | Metal Center | Reaction Type | Significance |

|---|---|---|---|